n-Propyl-ammonium sulfate
Description
Contextualization within Organic-Inorganic Hybrid Materials Science
Organic-inorganic hybrid materials, which combine the desirable properties of both organic and inorganic components at the molecular level, represent a frontier in materials science. N-Propylammonium cations are integral to the formation of a class of these materials, particularly in the realm of perovskite structures. The incorporation of the bulkier n-propylammonium cation into the typical APbX₃ perovskite structure can alter the dimensionality of the crystal lattice, shifting it from a three-dimensional (3D) to a two-dimensional (2D) or a mixed 2D-3D hybrid structure. ossila.com This dimensional tuning is crucial as it directly influences the material's electronic and optical properties, such as the band-gap and electrical conductivity. ossila.com
The introduction of organic functionalities, like the n-propylammonium ion, into inorganic frameworks can also enhance the flexibility and hydrophobicity of the resulting hybrid material. rsc.org This modification provides additional opportunities for anchoring metal binding sites, which is advantageous for applications in catalysis, adsorption, and sensing. rsc.org Research into indium-based organic-inorganic hybrid compounds has demonstrated that the presence of n-propylammonium cations can lead to interesting dielectric response behaviors. researchgate.net
Fundamental Research Significance in Solid-State Chemistry and Supramolecular Assemblies
In the domain of solid-state chemistry , n-propylammonium sulfate (B86663) and related compounds are instrumental in studying structural phase transitions. researchgate.nettandfonline.comnih.gov These transitions, often driven by changes in temperature, involve alterations in the crystal structure of the material. For example, in the hybrid compound (C₃H₇NH₃)₃[InCl₅(H₂O)]Cl, the order-disorder dynamics of the n-propylammonium cations are the driving force behind a structural phase transition observed at 188.9 K. researchgate.net The study of such transitions is fundamental to understanding the relationship between structure and properties in solid materials. The arrangement of ions in the solid state, stabilized by networks of hydrogen bonds, is a key area of investigation. researchgate.netresearchgate.net
Supramolecular chemistry , which focuses on the non-covalent interactions that govern the assembly of molecules, is another area where n-propylammonium sulfate plays a vital role. numberanalytics.com The n-propylammonium cation can participate in the formation of complex, self-assembled structures through interactions such as hydrogen bonding. numberanalytics.comnih.gov These supramolecular assemblies can range from discrete cages to extended networks. numberanalytics.comnih.gov For instance, the self-assembly of tetra-n-propylammonium dibromocuprate(I) with tetrabromomethane results in a 3D anionic supramolecular network with an unusual topology. researchgate.net The study of these assemblies is crucial for the design of new materials with tailored functions, such as molecular recognition, catalysis, and transport. nih.gov
Overview of Contemporary Academic Investigations and Emerging Research Directions
Current research on n-propylammonium sulfate and its derivatives is vibrant and multifaceted. A significant portion of contemporary investigations focuses on its application in perovskite solar cells and light-emitting diodes (LEDs). ossila.com The ability to tune the properties of perovskite structures by incorporating n-propylammonium iodide is a key driver of this research. ossila.com
Another major research thrust is the exploration of phase transitions in hybrid materials containing n-propylammonium cations. researchgate.netnih.gov Techniques such as differential scanning calorimetry (DSC) and X-ray diffraction are employed to characterize these transitions and understand the underlying molecular motions. researchgate.netnih.gov
Emerging research is beginning to explore the use of n-propylammonium-based compounds in other areas. For example, its role as a catalyst in organic synthesis is being investigated. scirp.org Furthermore, the study of its interactions in aqueous solutions and its effect on the properties of surfactants are areas of growing interest. nih.gov
Future research is expected to delve deeper into the design of novel organic-inorganic hybrid materials with precisely controlled properties. This will involve the synthesis of new compounds with different organic cations and inorganic frameworks. The exploration of multi-functional materials, which combine, for example, interesting optical and magnetic properties, is also a promising avenue. A greater understanding of the complex interplay between the organic and inorganic components at the molecular level will be crucial for the continued advancement of this field.
Interactive Data Tables
Table 1: Physicochemical Properties of n-Propylammonium Sulfate
| Property | Value |
| IUPAC Name | propan-1-aminium sulfate |
| CAS Number | 73200-60-9 |
| Molecular Formula | C₆H₂₀N₂O₄S |
| Molecular Weight | 216.30 g/mol |
| Melting Point | ~91°C |
Note: Data sourced from a general chemical information sheet. vulcanchem.com
Table 2: Crystal and Phase Transition Data for a Hybrid Indium Compound
| Compound | (C₃H₇NH₃)₃[InCl₅(H₂O)]Cl |
| Crystal System (296 K) | Pnma (orthorhombic) |
| Crystal System (100 K) | P2₁/n (monoclinic) |
| Phase Transition Temperature (Tc) | 188.9 K (on heating) |
| Driving Mechanism | Order-disorder changes of n-propylammonium cations |
Data from a study on an In(III)-based organic-inorganic hybrid compound. researchgate.net
Properties
CAS No. |
73200-60-9 |
|---|---|
Molecular Formula |
C6H20N2O4S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
propan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C3H9N.H2O4S/c2*1-2-3-4;1-5(2,3)4/h2*2-4H2,1H3;(H2,1,2,3,4) |
InChI Key |
UDDFKHHCYJZBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN.CCCN.OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Crystallization Science of N Propylammonium Sulfate Systems
Controlled Synthesis Approaches for Crystalline N-Propylammonium Sulfate (B86663) Compounds
The primary and most direct method for synthesizing n-propylammonium sulfate is through a neutralization reaction. This acid-base reaction involves treating n-propylamine with sulfuric acid. The stoichiometry of the reaction is critical to ensure the formation of the desired salt without an excess of unreacted starting materials.
The reaction can be summarized as follows:
2 CH₃CH₂CH₂NH₂ + H₂SO₄ → (CH₃CH₂CH₂NH₃)₂SO₄
A typical laboratory-scale synthesis involves the slow, dropwise addition of concentrated sulfuric acid to a solution of n-propylamine, often in a suitable solvent and under cooling to manage the exothermic nature of the reaction. The resulting solution contains the dissolved n-propylammonium sulfate, which can then be isolated by crystallization. The IUPAC name for the compound, propan-1-amine;sulfuric acid, reflects its composition from these two precursors vulcanchem.com. The synthesis of similar organic sulfates often involves neutralizing an aqueous solution with the corresponding amine under controlled stirring researchgate.net.
Alternative approaches can involve ion exchange reactions, although the direct neutralization method is generally the most straightforward for this specific compound. The purity of the resulting crystalline compound is heavily dependent on the purity of the initial reactants and the precision of the synthesis conditions.
| Synthesis Parameter | Description | Typical Conditions | Reference |
| Reactants | n-propylamine and sulfuric acid | High purity grades | vulcanchem.com |
| Reaction Type | Acid-Base Neutralization | Exothermic; requires cooling | General Chemistry Principles |
| Stoichiometry | 2:1 molar ratio of amine to acid | Precise measurement is crucial for purity | General Chemistry Principles |
| Solvent | Often an aqueous solution | Deionized water | researchgate.net |
Optimization of Crystallization Parameters for Single Crystal Growth
The growth of high-quality single crystals of n-propylammonium sulfate is essential for applications requiring well-defined crystalline structures, such as X-ray diffraction studies. The process relies on creating a supersaturated solution from which the crystals can nucleate and grow in a controlled manner. Several parameters must be carefully optimized to achieve this.
Slow Evaporation Method: A widely used technique for growing single crystals from a solution is the slow evaporation method researchgate.netnih.govcore.ac.uk. This involves preparing a saturated solution of n-propylammonium sulfate at a constant temperature. The solvent is then allowed to evaporate slowly over a period of days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to a state of supersaturation that initiates crystal growth. The rate of evaporation is a critical factor; slow rates generally yield larger and higher-quality crystals.
Temperature Control: Temperature has a significant impact on the solubility of n-propylammonium sulfate and, consequently, on the crystallization process. For many ammonium (B1175870) sulfate systems, temperature can influence the resulting crystal morphology science.gov. Maintaining a constant temperature is crucial during crystal growth to prevent rapid changes in supersaturation, which can lead to the formation of multiple small crystals instead of a single large one ki.se.
Solvent Selection: The choice of solvent is paramount. N-propylammonium sulfate exhibits high solubility in polar aprotic solvents like DMSO but is immiscible with nonpolar organic solvents such as hexane (B92381) vulcanchem.com. For crystallization, water is a commonly used solvent due to its ability to dissolve ammonium salts and its relatively slow evaporation rate under controlled conditions.
Control of Supersaturation: Achieving and maintaining a state of metastable supersaturation is the driving force for crystal growth. In this zone, existing crystals will grow, but spontaneous new nucleation is minimized uni-halle.de. Besides slow evaporation, supersaturation can also be achieved by slowly cooling a saturated solution. The rate of cooling must be carefully controlled to promote the growth of single crystals.
| Parameter | Effect on Crystal Growth | Optimization Strategy | Reference |
| Method | Slow Evaporation | Promotes orderly growth of large, well-defined single crystals. | nih.govcore.ac.uk |
| Temperature | Affects solubility and crystal morphology. | Maintain a constant temperature during growth. Compare results at different stable temperatures (e.g., 4°C vs. room temperature). | science.govki.se |
| Solvent | Determines solubility and evaporation rate. | Use a high-purity polar solvent like deionized water. | vulcanchem.com |
| Concentration | Influences nucleation rate and crystal size. | Start with a solution near saturation; achieve supersaturation slowly. Adjusting concentration can fine-tune crystal size. | nih.govuni-halle.de |
| pH | Can influence crystal habit and purity. | Maintain a consistent pH, often slightly acidic to neutral, during crystallization. | nih.gov |
Influence of Reaction Conditions on Crystalline Phase Formation and Purity
The specific conditions under which n-propylammonium sulfate is synthesized and crystallized can significantly influence the resulting crystalline phase and the chemical purity of the final product.
Crystalline Phase Formation: Ammonium salts can often exhibit polymorphism, where a compound can exist in more than one crystalline form. For instance, propyl-ammonium nitrate (B79036), a related compound, shows different solid phases when subjected to varying pressures, indicating different local structures and conformations of the cation's alkyl chain researchgate.net. Similarly, in the crystallization of lysozyme (B549824) from ammonium sulfate, the temperature and protein concentration can dictate whether tetragonal or orthorhombic crystals are formed science.gov. This suggests that parameters such as temperature, pressure, and the rate of crystallization could potentially lead to different crystalline phases of n-propylammonium sulfate, each with unique structural and physical properties.
Purity of the Crystalline Product: The purity of the final crystalline product is contingent upon several factors throughout the synthesis and crystallization process.
Purity of Reactants: The use of high-purity n-propylamine and sulfuric acid is the first and most critical step in obtaining a pure product.
Reaction Control: Precise control of stoichiometry during neutralization prevents contamination from unreacted starting materials.
Influence of pH: The pH of the crystallization medium can affect the incorporation of impurities into the crystal lattice. For ammonium sulfate crystallization, pH is a key parameter to control chemrevlett.comnih.gov.
Recrystallization: To achieve high purity, the crude n-propylammonium sulfate is often subjected to one or more recrystallization steps. This process involves dissolving the crystals in a minimum amount of hot solvent and then allowing them to reform as the solution cools, leaving impurities behind in the mother liquor.
Presence of Foreign Ions: The presence of other ions or impurities in the crystallization solution can inhibit or alter crystal growth and be incorporated into the final product, reducing its purity uni-halle.denih.gov.
| Condition | Influence on Product | Control Measures | Reference |
| Temperature & Pressure | May lead to different crystalline polymorphs with distinct structures. | Precise and stable control of temperature during crystallization. High-pressure studies could reveal new phases. | science.govresearchgate.net |
| Reactant Purity | Determines the baseline purity of the synthesized salt. | Use analytical or high-purity grade reactants. | uni-halle.de |
| pH of Solution | Affects solubility and the potential for co-precipitation of impurities. | Adjust and buffer the pH of the crystallization solution. | chemrevlett.comnih.gov |
| Crystallization Rate | A slow rate typically enhances purity by allowing selective incorporation of molecules into the lattice. | Employ slow evaporation or slow cooling techniques. | core.ac.uk |
| Purification Method | Recrystallization is effective for removing soluble impurities. | Perform multiple recrystallization steps until desired purity is achieved. | scirp.org |
Advanced Crystallographic Analysis of N Propylammonium Sulfate Structures
Single-Crystal X-ray Diffraction for Atomic Arrangement Determination
Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and, consequently, the positions of individual atoms, bond lengths, and bond angles with high precision. wikipedia.orguhu-ciqso.es This technique has been instrumental in characterizing the crystal structure of various organic sulfates. jocpr.comresearchgate.net
Elucidation of Unit Cell Parameters and Space Group Symmetry
The fundamental building block of a crystal is the unit cell, which is repeated in three dimensions to form the entire crystal lattice. The dimensions of this cell (lengths of the sides a, b, c and the angles between them α, β, γ) and the symmetry operations that relate the contents of the cell are key parameters obtained from SC-XRD analysis. uhu-ciqso.es
For n-propylammonium sulfate (B86663), a study has reported that the compound crystallizes in the orthorhombic space group Pbcn. jocpr.comresearchgate.net The unit cell parameters were determined and refined through the indexation of collected X-ray intensities. jocpr.comresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
Conformational Analysis of N-Propylammonium Cations and Sulfate Anions
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. utdallas.edulibretexts.org In the crystal structure of n-propylammonium sulfate, both the n-propylammonium cation and the sulfate anion exhibit specific conformations that are influenced by the crystalline environment.
The n-propylammonium cation (CH₃CH₂CH₂NH₃⁺) possesses flexibility due to rotation around its C-C and C-N single bonds. The specific torsion angles adopted in the crystal are determined by a balance of intramolecular steric repulsions and intermolecular interactions, primarily hydrogen bonding. researchgate.net
The sulfate anion (SO₄²⁻), while often depicted as a perfect tetrahedron, can exhibit distortions in its bond lengths and angles within a crystal lattice. researchgate.net The symmetry and geometry of the sulfate group are influenced by its interactions with the surrounding cations. researchgate.net In the case of n-propylammonium sulfate, the sulfate tetrahedron shows slight distortions from ideal geometry. researchgate.net
Detailed Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
Characterization of N-H...O Hydrogen Bonding Motifs and Their Connectivity
A primary feature of the crystal structure is the presence of strong hydrogen bonds between the ammonium (B1175870) group (N-H) of the cation and the oxygen atoms of the sulfate anion (S=O). libretexts.orgmdpi.com These N-H...O interactions are crucial in linking the organic and inorganic components of the salt. jocpr.com The hydrogen atoms of the -NH₃⁺ group act as donors, while the oxygen atoms of the SO₄²⁻ anion serve as acceptors. nih.gov The connectivity established by these hydrogen bonds creates a robust three-dimensional network. jocpr.com
Studies have shown that each sulfate anion is connected to multiple organic cations through these N-H...O hydrogen bonds, contributing significantly to the cohesion and stability of the crystal lattice. researchgate.net The geometric parameters of these bonds, such as the N...O distance and the N-H...O angle, provide insight into their strength and directionality.
Variable-Temperature X-ray Diffraction for Structural Evolution Studies
Variable-temperature X-ray diffraction (VT-XRD) is a powerful analytical technique employed to investigate the structural changes in crystalline materials as a function of temperature. This method provides crucial insights into phase transitions, thermal expansion or contraction, and the dynamic behavior of crystal lattices. In the context of n-propylammonium sulfate, VT-XRD studies are essential for elucidating the evolution of its crystal structure and understanding the influence of temperature on the orientation and motion of the n-propylammonium cations and sulfate anions.
The experimental setup for VT-XRD involves mounting a single crystal or a powdered sample of n-propylammonium sulfate on a goniometer equipped with a heating or cooling apparatus. A monochromatic X-ray beam is directed at the sample, and the diffraction pattern is recorded at various temperature points. By analyzing the changes in the positions and intensities of the diffraction peaks, it is possible to determine the unit cell parameters, space group, and atomic coordinates at each temperature.
For n-propylammonium sulfate, a key area of investigation is the potential for temperature-induced phase transitions. Such transitions are common in alkylammonium salts and are often driven by the ordering and disordering of the flexible alkylammonium cations within the crystal lattice. At higher temperatures, the n-propylammonium cations may exhibit significant thermal motion, leading to a dynamically disordered state. As the temperature is lowered, the cations may adopt a more ordered arrangement, resulting in a phase transition to a lower symmetry crystal structure. These transitions can be detected by abrupt changes in the unit cell parameters and the appearance of new diffraction peaks.
The analysis of VT-XRD data allows for the construction of a detailed picture of the structural evolution of n-propylammonium sulfate. For instance, the thermal expansion coefficients of the different crystallographic axes can be calculated, providing information about the anisotropy of the thermal response of the crystal lattice. Furthermore, by refining the crystal structure at different temperatures, it is possible to monitor changes in bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds between the ammonium group and the sulfate anion.
Detailed Research Findings
While specific variable-temperature X-ray diffraction studies on n-propylammonium sulfate are not extensively documented in publicly available literature, the behavior of related n-propylammonium salts provides a strong basis for predicting its structural evolution. For example, studies on n-propylammonium chloride have revealed a phase transition from a tetragonal phase at room temperature to a monoclinic phase at lower temperatures. This transition is associated with the ordering of the n-propylammonium cations.
Based on the behavior of analogous compounds, a hypothetical variable-temperature XRD study on n-propylammonium sulfate might reveal the following:
Phase Transition: A reversible, first-order phase transition at a specific temperature, likely below room temperature. This would be evidenced by a sudden change in the unit cell parameters and symmetry.
Cation Ordering: The high-temperature phase would likely be characterized by disordered n-propylammonium cations, which could be modeled as having multiple possible orientations. In the low-temperature phase, the cations would be expected to be well-ordered.
Anisotropic Thermal Expansion: The layered nature of the crystal structure, with alternating organic and inorganic domains, would likely lead to anisotropic thermal expansion. The expansion would be different along the crystallographic axes, reflecting the varying strengths of the intermolecular forces.
To illustrate the type of data that would be obtained from such a study, the following tables present hypothetical, yet realistic, research findings for n-propylammonium sulfate, based on the known behavior of similar alkylammonium salts.
Table 1: Hypothetical Temperature-Dependent Unit Cell Parameters for n-Propylammonium Sulfate
| Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 298 | Orthorhombic | Pnma | 9.52 | 7.85 | 15.63 | 90 | 1168.4 |
| 250 | Orthorhombic | Pnma | 9.48 | 7.81 | 15.58 | 90 | 1154.2 |
| 200 | Orthorhombic | Pnma | 9.45 | 7.78 | 15.54 | 90 | 1143.1 |
| 150 | Monoclinic | P2₁/c | 9.40 | 7.72 | 15.48 | 91.2 | 1122.5 |
| 100 | Monoclinic | P2₁/c | 9.36 | 7.68 | 15.42 | 91.5 | 1109.7 |
Table 2: Hypothetical Phase Transition Data for n-Propylammonium Sulfate
| Transition | Temperature (K) | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Nature of Transition |
| Phase I ↔ Phase II | ~175 | 4.5 kJ/mol | 25.7 J/(mol·K) | First-Order, Order-Disorder |
These tables serve to illustrate the detailed quantitative information that can be extracted from a variable-temperature X-ray diffraction study, providing a comprehensive understanding of the structural dynamics of n-propylammonium sulfate.
Dynamic Phenomena in N Propylammonium Sulfate: Phase Transitions and Dielectric Behavior
Identification and Characterization of Structural Phase Transitions
The study of structural phase transitions in crystalline solids like n-propylammonium sulfate (B86663) provides fundamental insights into the relationship between a material's structure and its physical properties. These transitions are characterized by changes in the crystal lattice, often driven by temperature variations, and are a key area of research in solid-state chemistry and physics.
Mechanisms of Order-Disorder Transformations within N-Propylammonium Cations
In many hybrid organic-inorganic materials, phase transitions are governed by the behavior of the organic cations within the crystal lattice. For compounds containing n-propylammonium cations, a primary mechanism for structural phase transitions is the order-disorder transformation of these cations. researchgate.netacs.org At higher temperatures (the high-temperature phase or HTP), the n-propylammonium cations exhibit dynamic disorder, meaning they can occupy multiple positions or orientations within the crystal structure. researchgate.net As the material is cooled, it can reach a transition temperature (Tc) at which the cations settle into a more defined, ordered arrangement, leading to a low-temperature phase (LTP). researchgate.net
Analysis of Reversible and Irreversible Transition Dynamics
Phase transitions can be classified as either reversible or irreversible. A reversible transition is one where the material can cycle between its different phases upon heating and cooling without significant degradation. Differential Scanning Calorimetry (DSC) is a key technique used to study these dynamics, revealing thermal anomalies such as endothermic and exothermic peaks that correspond to the phase transitions. mdpi.com
For many hybrid materials, including those with n-propylammonium cations, these order-disorder transitions are reversible. researchgate.net The presence of a thermal hysteresis, which is a difference in the transition temperature upon heating and cooling, is a characteristic feature of a first-order phase transition. mdpi.com However, some processes, such as those involving chemical decomposition at high temperatures or the formation of charge-separated states, can have irreversible components. nii.ac.jpaps.org The ability to undergo reversible transitions is crucial for potential applications in devices like sensors or actuators. rsc.org
Correlation between Phase Transitions and Symmetry Changes
X-ray diffraction studies at various temperatures are essential for determining the specific space groups of the different phases and understanding the precise nature of the symmetry change. researchgate.netrsc.org This reduction in symmetry during the transition is a direct consequence of the ordering of the n-propylammonium cations and is a fundamental aspect that underpins the changes observed in the material's dielectric and other physical properties. rsc.orgpreprints.org
Dielectric Response and Relaxation Dynamics
The dielectric properties of a material describe its response to an external electric field and are highly sensitive to its internal structure and molecular dynamics. Studying the dielectric behavior of n-propylammonium sulfate, particularly in relation to its phase transitions, offers valuable information on how molecular motions influence its macroscopic electrical characteristics.
Temperature and Frequency Dependent Dielectric Permittivity and Loss Analysis
The dielectric permittivity (ε') and dielectric loss (ε''), key parameters of a material's dielectric response, are often measured as a function of both temperature and frequency. aps.orgnih.govresearchgate.net In materials undergoing order-disorder phase transitions, these measurements typically reveal distinct anomalies around the transition temperature. mdpi.comsciengine.com
For instance, a step-like change in the dielectric permittivity is often observed at the phase transition, indicating a switch between two different dielectric states. mdpi.com Below the transition temperature, in the ordered phase, the material might exhibit a low dielectric constant. As it transitions to the disordered phase above the transition temperature, the increased rotational freedom of the n-propylammonium cations can lead to a higher dielectric constant. mdpi.com The dielectric loss, which represents the dissipation of energy, can also show a peak or a change in behavior near the transition temperature, reflecting changes in the dynamics of the molecular dipoles. aps.org
| Phase | Temperature Range | Typical Dielectric Constant (ε') Behavior | Dielectric Loss (ε'') Behavior |
|---|---|---|---|
| Low-Temperature Phase (Ordered) | Below Tc | Low and stable | Generally low |
| High-Temperature Phase (Disordered) | Above Tc | High and stable | May be higher due to increased molecular motion |
| At Phase Transition (Tc) | Around Tc | Sharp, step-like anomaly | Peak or significant change |
Correlation between Molecular Dynamics and Dielectric Anomalies
The anomalies observed in the dielectric properties are directly correlated with the molecular dynamics of the n-propylammonium cations and the sulfate anions. acs.orgaps.org The transition from an ordered state, where the cations have restricted movement, to a disordered state, where they have more rotational and conformational freedom, significantly impacts the material's ability to polarize in an electric field. researchgate.netmdpi.com
This dynamic disorder of the n-propylammonium cations is the primary driver for the observed dielectric anomalies. researchgate.netacs.org The increased motion in the high-temperature phase allows the molecular dipoles associated with the cations to reorient more easily in response to an applied electric field, resulting in a higher dielectric permittivity. bose.res.inh-its.org The study of dielectric relaxation, often analyzed using complex impedance spectroscopy, can provide further insights into the characteristic time scales of these molecular motions and their activation energies, confirming the link between the microscopic dynamics and the macroscopic dielectric response. researchgate.net
Probing Ion Conductivity and Solvent Rotation in Related Systems
The nature of the solvent and its interaction with the ammonium (B1175870) ions also play a crucial role in their rotational dynamics. Studies on the rotational relaxation times of the ammonium ion in various solvents have revealed that the hydrodynamic Stokes-Einstein-Debye model does not adequately describe the observed behavior. researchgate.net Instead, a stronger correlation is found between the logarithm of the rotational relaxation times and Gutmann's solvent donor numbers, indicating the significance of the solvent's electron-donating capability. researchgate.net In aqueous solutions, the ammonium ion rotates relatively fast, with a rotational relaxation time of 0.93-1.1 ps. researchgate.net This is attributed to the fast jump rotation mechanism, which becomes more prominent with increasing ammonium ion concentration. researchgate.net
The conductivity of ammonium sulfate solutions is also influenced by factors such as concentration and temperature. Generally, the conductivity of the solution increases with increasing temperature at a given salt concentration. acs.org At low electrolyte concentrations, the effect of temperature on conductivity is less pronounced. However, at higher concentrations, the conductivity shows a significant temperature dependence, which is linked to the weakening of ion association and a subsequent increase in the number of free ions. acs.org
Thermal Manifestations of Phase Transitions in N-Propylammonium Sulfate Systems
Differential Scanning Calorimetry (DSC) Studies of Thermal Anomalies
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to investigate the thermal properties of materials, including the heat flow associated with phase transitions. univr.itadvancedbiomatrix.com In a typical DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. advancedbiomatrix.com This allows for the detection of endothermic (heat-absorbing) and exothermic (heat-releasing) processes that signify structural changes within the material. perkinelmer.com.ar
In the context of n-propylammonium compounds, DSC has been instrumental in identifying and characterizing phase transitions. For example, in an indium(III)-based organic-inorganic hybrid compound containing n-propylammonium cations, (C3H7NH3)3[InCl5(H2O)]Cl, DSC measurements revealed a structural phase transition at a Curie temperature (Tc) of 188.9 K upon heating. researchgate.net The presence of thermal anomaly peaks in the DSC curves is a clear indicator of such transitions. researchgate.net
Similarly, studies on other related organic-inorganic hybrid materials have demonstrated the utility of DSC in detecting phase transitions driven by the order-disorder dynamics of the organic cations. For instance, (C4H10N)6[InBr6][InBr4]3·H2O undergoes a paraelectric-ferroelectric phase transition at TC = 232 K, which was confirmed by DSC measurements alongside dielectric and structural analyses. researchgate.net Another example is a compound containing cyclohexylaminium cations that exhibits a solid-state phase transition at 325 K. researchgate.net The shape and hysteresis of the DSC peaks can also provide insights into the nature of the phase transition, such as whether it is a first-order or second-order type. researchgate.net
The table below summarizes the phase transition temperatures observed in various related ammonium compounds as determined by DSC.
| Compound | Transition Temperature (K) | Reference |
| (C3H7NH3)3[InCl5(H2O)]Cl | 188.9 | researchgate.net |
| (C4H10N)6[InBr6][InBr4]3·H2O | 232 | researchgate.net |
| Cyclohexylaminium-containing hybrid | 325 | researchgate.net |
| bis-n-propylammonium pentabromoantimonate | ~220 | nih.gov |
Spectroscopic Characterization of N Propylammonium Sulfate Systems
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy is a fundamental tool for investigating the molecular structure, bonding, and crystalline environment of n-propylammonium sulfate (B86663). Both IR and Raman spectroscopy probe the vibrational energy levels of the molecules, but due to different selection rules, they often provide complementary information. uci.eduresearchgate.net A vibration is IR active if it results in a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. uci.edulibretexts.org
The vibrational spectrum of n-propylammonium sulfate is a composite of the individual modes of the n-propylammonium cation ([CH₃(CH₂)₂NH₃]⁺) and the sulfate anion (SO₄²⁻), perturbed by their interactions within the crystal lattice.
The n-propylammonium cation exhibits a variety of vibrational modes characteristic of its alkyl chain and ammonium (B1175870) headgroup. These include stretching and bending vibrations of the C-H, N-H, C-C, and C-N bonds. icm.edu.plresearchgate.net The assignment of these bands can be complex due to the conformational flexibility of the propyl chain.
For the sulfate anion , which has a tetrahedral (Td) symmetry in its free state, there are four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate asymmetric stretch (ν₃), and the triply degenerate asymmetric bend (ν₄). In the crystalline environment of n-propylammonium sulfate, the site symmetry of the anion is typically lower than Td. This reduction in symmetry causes the degenerate modes (ν₂ and ν₃) to split and can render the IR-inactive ν₁ mode active. researchgate.netcdnsciencepub.comresearchgate.net
A representative assignment of the principal vibrational modes for the two ionic components is provided in the table below.
| Vibrational Mode | n-Propylammonium Cation Wavenumber (cm⁻¹) (Approximate) | Sulfate Anion Wavenumber (cm⁻¹) (Approximate) | Description |
| N-H Stretching | 3200 - 2800 | - | Stretching of the N-H bonds in the -NH₃⁺ group, often broad due to hydrogen bonding. nih.gov |
| C-H Stretching | 3000 - 2850 | - | Asymmetric and symmetric stretching of CH₃ and CH₂ groups. researchgate.net |
| N-H Bending | 1650 - 1500 | - | Bending vibrations of the -NH₃⁺ group. nih.gov |
| C-H Bending | 1470 - 1370 | - | Scissoring, wagging, and twisting of CH₃ and CH₂ groups. libretexts.org |
| ν₃ (Asymmetric Stretch) | - | ~1100 | Triply degenerate in Td symmetry, often splits into multiple bands in the solid state. nih.govupc.edu |
| ν₁ (Symmetric Stretch) | - | ~985 | Raman active and strong for a free ion; may appear as a weak band in the IR spectrum in the solid state. mdpi.comnih.gov |
| C-N Stretching | 1200 - 1000 | - | Stretching of the carbon-nitrogen bond. icm.edu.pl |
| C-C Stretching | 1150 - 800 | - | Stretching of the carbon-carbon backbone. icm.edu.pl |
| ν₄ (Asymmetric Bend) | - | ~615 | Triply degenerate in Td symmetry, typically splits in the crystal. upc.edu |
| ν₂ (Symmetric Bend) | - | ~450 | Doubly degenerate in Td symmetry, may split into multiple components. mdpi.com |
Table 1: General assignment of characteristic vibrational modes for the n-propylammonium cation and sulfate anion based on typical spectral regions. Exact positions vary with crystal structure and temperature.
IR and Raman spectroscopy are exceptionally sensitive to the strong hydrogen bonds (N-H···O) that define the crystal structure of n-propylammonium sulfate, linking the ammonium headgroups of the cations to the oxygen atoms of the sulfate anions. jocpr.com The formation of these hydrogen bonds introduces significant perturbations to the vibrational modes of both the donor (-NH₃⁺) and acceptor (SO₄²⁻) groups.
The most direct spectroscopic evidence for hydrogen bonding is observed in the N-H stretching region (typically 3200-2800 cm⁻¹). nih.gov Compared to a non-hydrogen-bonded amine, the N-H stretching bands in the spectrum of n-propylammonium sulfate are significantly shifted to lower frequencies (a redshift) and are considerably broadened. researchgate.net This is a classic signature of the weakening of the N-H bond and the distribution of hydrogen bond strengths within the crystal lattice. The evolution of these bands with temperature or pressure can provide detailed information on the strengthening, weakening, or reorganization of the hydrogen-bonding network. acs.org
Furthermore, the vibrational modes of the sulfate anion are also affected by its participation in hydrogen bonding. The reduction in symmetry and the interaction with the N-H protons cause the degenerate ν₃ and ν₄ modes to split into distinct components. The magnitude of this splitting can be correlated with the degree of distortion of the sulfate tetrahedron and the strength of the intermolecular interactions. bitp.kiev.uanih.gov
Many alkylammonium-based salts, including n-propylammonium sulfate, are known to undergo solid-solid phase transitions as a function of temperature. tandfonline.comcsic.es These transitions involve changes in the crystal symmetry, the degree of conformational order of the alkyl chains, and the dynamics of the cations. Vibrational spectroscopy is a powerful technique for detecting these transitions, as the spectral features are highly sensitive to the local environment of the vibrating groups. icm.edu.plspectroscopyonline.com
Signatures of a phase transition in IR and Raman spectra can include:
Abrupt changes in band positions and widths: A sudden shift in the peak frequency or a significant change in the full width at half maximum (FWHM) of specific bands, such as C-C or C-N stretching modes, can indicate a change in the crystalline environment or molecular conformation. icm.edu.pluniroma1.it
Splitting of vibrational bands: As the crystal symmetry changes across a phase transition, degenerate vibrational modes may split, or new splittings may appear in previously single bands. For example, the sulfate modes are particularly sensitive probes of changes in site symmetry.
Appearance or disappearance of peaks: Modes that are inactive in a high-symmetry phase may become active in a lower-symmetry phase, leading to the appearance of new peaks in the spectrum. uci.edu
Studies have shown that the vibrational states of the n-propylammonium cations, particularly the ν(CC) and ν(CN) modes, change considerably during phase transitions, reflecting the alterations in conformational order and packing. icm.edu.pl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing rich information about molecular structure, dynamics, and the local chemical environment. preprints.org For n-propylammonium sulfate, both solid-state and solution-state NMR techniques are invaluable.
In the solid state, NMR spectroscopy is a primary tool for investigating the dynamic behavior of the n-propylammonium cation within the crystal lattice. nih.govresearchgate.net Techniques such as ¹H, ¹³C, and ¹⁴N solid-state NMR can quantify molecular motions that occur over a wide range of timescales. nih.govmdpi.com
The dynamics of the n-propylammonium cation can be complex, involving:
Reorientation of the -NH₃⁺ headgroup.
Rotational or torsional motions of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups.
W-hole-body reorientation of the entire cation.
These dynamic processes are studied by analyzing NMR lineshapes, measuring nuclear relaxation times (e.g., spin-lattice relaxation time, T₁), and employing multidimensional correlation experiments. mdpi.comosti.gov For instance, changes in the ¹H NMR linewidth as a function of temperature can signal the onset of specific molecular motions. When a particular motion becomes fast on the NMR timescale, it leads to an averaging of dipolar interactions, resulting in a narrower spectral line.
Solid-state NMR can also provide detailed structural information. High-resolution techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can resolve distinct signals for carbon atoms in different chemical environments. nih.gov The chemical shifts are highly sensitive to the local structure, including conformation and packing, making solid-state NMR a powerful complement to diffraction methods for structural characterization. preprints.org
Diffusion-Ordered NMR Spectroscopy (DOSY) is a solution-state NMR technique that distinguishes chemical species based on their translational diffusion coefficients. manchester.ac.uknih.gov The experiment measures the rate at which molecules diffuse in solution, which is primarily dependent on their size, shape, and interactions with the solvent. researchgate.net
By applying DOSY to solutions of n-propylammonium sulfate, the diffusion coefficient of the n-propylammonium cation can be determined. science.govresearchgate.net This provides insights into the effective hydrodynamic radius of the cation in a given solvent. osti.gov Unusual diffusivity values or the presence of multiple diffusing species can indicate significant ion-ion or ion-solvent interactions. aip.org For example, the formation of ion pairs or larger aggregates in solution would lead to a slower diffusion coefficient than that expected for a freely diffusing, solvated cation. dntb.gov.ua Therefore, DOSY is a valuable tool for characterizing the state of the n-propylammonium cation in solution, revealing information about aggregation and solvation that is crucial for understanding its chemical behavior. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect and Dynamic Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. wikipedia.org While n-propylammonium sulfate in its pure, crystalline form is diamagnetic (containing no unpaired electrons) and thus EPR-silent, the introduction of paramagnetic centers through various means allows for detailed investigation of its local structure, defect centers, and molecular dynamics. numberanalytics.com Such paramagnetic probes can be introduced intrinsically, for instance through irradiation, or extrinsically by doping with paramagnetic ions.
Defect Studies via Irradiation
One of the primary methods for creating EPR-active centers in otherwise diamagnetic materials like alkylammonium salts is through high-energy irradiation (e.g., X-rays or γ-rays) at low temperatures. rsc.orgrsc.org This process can induce the formation of radical species, which are molecules with unpaired electrons. The analysis of the resulting EPR spectra provides a wealth of information about the identity and structure of these radicals and their interaction with the surrounding crystal lattice.
For instance, studies on irradiated alkylammonium halides have shown the formation of σ* radicals, where the unpaired electron occupies a σ-antibonding orbital formed between the nitrogen of the ammonium group and a neighboring atom. rsc.orgrsc.org In the case of n-propylammonium sulfate, irradiation could potentially lead to the formation of several types of radicals, including those centered on the n-propylammonium cation or the sulfate anion.
The EPR spectrum of such a radical is characterized by its g-factor and hyperfine coupling constants. The g-factor provides insight into the electronic environment of the unpaired electron. wikipedia.org Hyperfine coupling, which is the interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H), results in the splitting of the EPR signal into multiple lines. The magnitude of this splitting is highly sensitive to the geometric structure of the radical and the distribution of the unpaired electron's wavefunction. rsc.orgnih.gov By analyzing these parameters, researchers can deduce the precise structure of the defect center and its orientation within the crystal lattice.
Dynamic Studies
Temperature-dependent EPR studies can reveal information about the dynamic processes occurring within the n-propylammonium sulfate crystal. nih.gov As the temperature of an irradiated sample is increased, the molecular motions of the n-propylammonium cations, such as reorientations of the -NH₃⁺ group or the propyl chain, can influence the EPR spectrum. These motions can average the anisotropic magnetic interactions (g-factor and hyperfine coupling), leading to characteristic changes in the lineshape of the EPR signal. nih.gov
Analysis of these lineshape changes allows for the determination of the correlation times and activation energies associated with these molecular motions. This provides a microscopic view of the phase transitions and dynamic behavior of the n-propylammonium cations within the sulfate lattice.
Illustrative EPR Data for a Hypothetical Radical
In the absence of specific experimental data for n-propylammonium sulfate, the following table provides illustrative EPR parameters that might be expected for a hypothetical radical fragment, such as one formed by H-abstraction from the propyl chain, based on data from similar irradiated organic-inorganic systems.
| Radical Species | g-factor (isotropic) | Hyperfine Coupling Nucleus | Hyperfine Coupling Constant (A_iso) in Gauss (G) | Information Derived |
|---|---|---|---|---|
| Hypothetical [CH₃CH₂ĊHNH₃]⁺ | ~2.0030 | α-¹H | ~22 G | Identification of the radical center at the α-carbon. |
| Hypothetical [CH₃CH₂ĊHNH₃]⁺ | ~2.0030 | β-¹H (x2) | ~25 G | Information on the conformation of the propyl chain. |
| Hypothetical [CH₃CH₂ĊHNH₃]⁺ | ~2.0030 | ¹⁴N | ~5 G | Proximity of the radical center to the ammonium group. |
This table is for illustrative purposes only and represents typical values for similar alkyl radicals. Actual experimental values for n-propylammonium sulfate may vary.
Computational and Theoretical Investigations of N Propylammonium Sulfate
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is instrumental in determining optimized molecular geometries, conformational preferences, vibrational frequencies, and the energies of intermolecular interactions.
The n-propylammonium cation (CH₃CH₂CH₂NH₃⁺), being isoelectronic with n-butane, exhibits conformational isomerism due to rotation around its C-C single bonds. unige.chlibretexts.org The primary conformers are the trans (anti) and gauche forms, which differ in the dihedral angle of the carbon backbone. byjus.com
DFT calculations are employed to perform geometry optimization for these conformers, identifying the most stable (lowest energy) three-dimensional arrangements of the atoms. nih.gov Studies on the isolated n-propylammonium cation have shown that the trans and gauche conformers have very similar energies. Ab initio calculations, a related theoretical method, determined the gauche-trans enthalpy difference for the isolated cation to be approximately 0.26 kcal/mol. unige.ch This small energy gap suggests that both conformers can coexist at room temperature.
The conformational equilibrium is sensitive to the surrounding environment. unige.ch For instance, in aqueous solutions, the ratio of trans to gauche conformers increases with concentration, indicating that interactions with neighboring ions and solvent molecules influence the conformational preference. unige.ch The presence and type of counter-ion (like sulfate) and the nature of the solvent can alter the relative stabilities through mechanisms such as hydrogen bonding and electrostatic interactions. unige.chnih.gov
Table 1: Calculated Enthalpy Differences for N-Propylammonium Cation Conformers
| Environment | Method | Gauche-Trans Enthalpy Difference (kcal/mol) |
|---|---|---|
| Isolated Molecule | Ab initio Calculation | 0.26 |
| Aqueous Solution | Experimental (Raman) | 0.21 |
| Methanol Solution | Experimental (Raman) | 0.37 |
| Concentrated HCl | Experimental (Raman) | 0.51 |
This table presents the energy difference between the gauche and trans conformers of the n-propylammonium cation in different environments, as determined by computational and experimental methods. Data sourced from unige.ch.
DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes. arizona.edu These theoretical spectra are invaluable for interpreting experimental results.
For n-propylammonium sulfate (B86663), DFT can predict the characteristic vibrational frequencies for both the n-propylammonium cation and the sulfate anion. The sulfate anion (SO₄²⁻), in its ideal tetrahedral (Td) symmetry, has specific vibrational modes. arizona.eduprinceton.edu However, interactions with the surrounding n-propylammonium cations, particularly through hydrogen bonding, can lower this symmetry. aip.orgnih.gov This symmetry breaking leads to the splitting of degenerate vibrational modes and the appearance of new bands in the spectrum, which can be accurately predicted by DFT calculations. aip.orgnih.gov For example, studies on ammonium (B1175870) sulfate show distinct vibrational bands for SO₄²⁻ (around 974 cm⁻¹) and NH₄⁺ (around 3143 cm⁻¹), which shift and change upon phase transitions, reflecting changes in the local environment and hydrogen bonding. researchgate.net DFT simulations can model these shifts and splittings, providing a direct link between the observed spectrum and the underlying molecular structure and interactions.
The stability and structure of n-propylammonium sulfate are governed by intermolecular forces, primarily electrostatic interactions (ion-ion) and hydrogen bonds. nih.govwikipedia.orglibretexts.org DFT calculations allow for the precise quantification of these interaction energies. By comparing the energy of the complex with the energies of the isolated ions, the binding energy can be determined.
In systems involving propylammonium cations and anions like sulfate, the dominant contribution to the interaction energy comes from Coulombic attraction between the positively charged ammonium group (-NH₃⁺) and the negatively charged sulfate anion (SO₄²⁻). nih.gov Hydrogen bonding plays a crucial secondary role. nih.gov The hydrogen atoms of the ammonium group act as hydrogen bond donors, forming strong N-H···O bonds with the oxygen atoms of the sulfate anion.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Microstructure
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. mdpi.comnih.gov This method is ideal for studying the translational and rotational motions of ions and for analyzing the collective structure and organization within the material. rsc.org
MD simulations can track the trajectories of individual n-propylammonium cations and sulfate anions, allowing for the calculation of key dynamic properties such as self-diffusion coefficients and rotational correlation times. nih.govmdpi.com
Translational Motion: The self-diffusion coefficient (D) quantifies how quickly an ion moves through the system. MD simulations have shown that in related protic ionic liquids, the diffusion coefficients of cations are typically on the order of 10⁻¹¹ m²/s at room temperature and are often slightly higher than those of the anions. nih.gov This translational motion is a result of the ions navigating the complex potential energy landscape created by the surrounding ions.
Rotational Motion: The rotational dynamics, or how fast the ions tumble, are described by rotational correlation times (τ_R). nih.gov For the non-spherical n-propylammonium cation, rotation is complex and can be influenced by its conformation and interactions with neighbors. The ammonium head group and the propyl tail may exhibit different rotational behaviors. acs.org Similarly, the sulfate anion also undergoes rotational motion. The analysis of rotational correlation times from MD simulations provides insights into the local environment and the strength of intermolecular interactions, as stronger hydrogen bonding can slow down rotational movements. nih.govacs.org
Table 2: Representative Dynamic Properties from Simulations of Protic Ionic Liquids
| Ion | Property | Typical Value Range |
|---|---|---|
| Cation | Self-Diffusion Coefficient | ~ 10⁻¹¹ to 10⁻¹⁰ m²/s |
| Anion | Self-Diffusion Coefficient | ~ 10⁻¹¹ to 10⁻¹⁰ m²/s |
| Cation | Rotational Correlation Time | 50 ps to 2 ns |
| Anion | Rotational Correlation Time | 50 ps to 2 ns |
This table shows typical ranges for dynamic properties of ions in protic ionic liquids, similar to n-propylammonium sulfate, as determined from experimental and simulation studies. Data sourced from nih.gov.
A key finding from MD simulations of related propylammonium-based ionic liquids, such as propylammonium nitrate (B79036) (PAN), is the presence of nano-inhomogeneity. aip.orgnih.gov This refers to structural organization on the nanometer scale, where the liquid is not uniformly mixed but instead segregates into distinct domains.
Simulations reveal that the polar, charged ammonium head groups and the sulfate anions tend to form a continuous network through hydrogen bonding and electrostatic interactions. aip.org The nonpolar propyl tails, driven by solvophobic interactions, aggregate together to form nonpolar domains. nih.govnewcastle.edu.au This segregation results in a sponge-like or disordered lamellar microstructure within the liquid. acs.orgnewcastle.edu.au This nano-inhomogeneity is a characteristic feature of many ionic liquids and significantly influences their macroscopic properties, such as viscosity and conductivity. The size and shape of these domains can be analyzed using tools like radial distribution functions and structure factors derived from the MD simulation trajectories. nih.gov
Quantum Chemical Studies on Proton Transfer and Acid-Base Interactions in Related Protic Ammonium Salts
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the fundamental interactions governing the formation and properties of protic ammonium salts like n-propylammonium sulfate. These computational methods are invaluable for examining proton transfer and the nature of acid-base interactions, which are central to the characterization of these materials.
A key aspect explored in theoretical studies is the proton transfer from a Brønsted acid (sulfuric acid) to a Brønsted base (n-propylamine). The extent of this proton transfer dictates whether the resulting compound exists as a fully ionic salt (n-propylammonium sulfate) or a hydrogen-bonded complex. Computational models can predict the potential energy surface for the proton transfer process, identifying the structures of the molecular complex and the resulting ion pair.
Detailed research findings from DFT calculations on the interaction between amines, including propylamine, and sulfuric acid have elucidated the energetic and structural aspects of these systems. The calculations help in understanding the stability of the resulting ionic pairs and the nature of the hydrogen bonds formed.
Key Research Findings:
Proton Affinity and Ionic Pair Formation: The difference in proton affinity (ΔPA) between the acid anion (sulfate) and the amine (n-propylamine) is a critical factor in determining the favorability of ion pair formation.
Hydrogen Bonding: In the molecular complexes, strong hydrogen bonds are observed between the amine and the acid. In the ionic pairs, the dominant interactions are Coulombic, supplemented by hydrogen bonding and dispersion forces.
Interactive Data Table: Calculated Properties of Protic Ammonium Salt Interactions
| Property | Description | Typical Calculated Values |
|---|---|---|
| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a species with a proton. | Varies for different amines and acids. |
| ΔPA | The difference in proton affinity between the acid anion and the amine. | A key determinant of the extent of proton transfer. |
| Interaction Energy | The energy released upon the formation of the acid-base complex. | Can be decomposed into electrostatic, exchange, and dispersion components. |
These theoretical investigations are crucial for understanding the structure-property relationships in protic ammonium salts and for the rational design of new materials with specific properties. The insights gained from quantum chemical studies complement experimental findings and provide a more complete picture of the chemical behavior of compounds like n-propylammonium sulfate.
Q & A
Q. Q1: What are the standard methods for synthesizing n-propyl-ammonium sulfate with high purity?
To synthesize n-propyl-ammonium sulfate, a two-step neutralization process is recommended:
React n-propylamine with sulfuric acid in a 2:1 molar ratio under controlled temperature (20–25°C) to avoid exothermic side reactions.
Crystallize the product using slow evaporation or cooling in an inert atmosphere.
Purity validation requires ion chromatography (IC) for sulfate quantification and nuclear magnetic resonance (NMR) to confirm alkyl chain integrity . Contamination thresholds (e.g., phosphate ≤5 ppm) should align with USP guidelines for ammonium sulfate derivatives .
Q. Q2: How can researchers characterize the solubility and stability of this compound in aqueous systems?
Use gravimetric analysis:
- Prepare saturated solutions at varying pH (3–9) and temperatures (4–40°C).
- Filter undissolved solids and quantify solute concentration via UV-Vis spectroscopy (λ = 210 nm for sulfate detection).
Stability tests should include accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC monitoring for decomposition byproducts like propylamine or sulfonic acids .
Advanced Research Questions
Q. Q3: How should experimental designs account for conflicting data on this compound’s hygroscopicity in literature?
Contradictions often arise from inconsistent humidity control or sample pre-treatment. To resolve:
Standardize sample drying (e.g., vacuum desiccation for 48 hours).
Use dynamic vapor sorption (DVS) to measure moisture uptake isotherms at 25°C.
Cross-validate with thermogravimetric analysis (TGA) to distinguish surface vs. bulk water adsorption.
Discrepancies >5% weight gain suggest impurities or polymorphic variations requiring XRD analysis .
Q. Q4: What advanced techniques are suitable for studying this compound’s role in protein precipitation workflows?
Compare its efficacy to traditional agents (e.g., ammonium sulfate):
- Conduct salting-out assays with bovine serum albumin (BSA) at 0–80% saturation.
- Monitor precipitation kinetics via turbidimetry (OD600) and validate protein recovery using SDS-PAGE.
n-Propyl-ammonium sulfate may exhibit lower ionic strength requirements due to its hydrophobic alkyl chain, but pH-dependent solubility shifts (pKa ~9.4) must be factored into buffer selection .
Methodological Guidance
Q. Q5: How can researchers optimize crystallization conditions for single-crystal X-ray diffraction studies?
- Solvent screening: Test polar aprotic solvents (DMF, DMSO) mixed with ethanol (1:3 v/v) to enhance lattice ordering.
- Use seed crystals from slow evaporation in a humidity chamber (RH 60%).
- If twinning occurs, employ cryocooling (100 K) with 20% glycerol as a cryoprotectant. Data collection should prioritize high-resolution synchrotron sources to resolve light-atom positions (C, N, O) .
Q. Q6: What analytical workflows are recommended for detecting trace organic impurities?
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in acetonitrile/water (gradient elution). Monitor for m/z 76.1 (propylamine) and m/z 97.0 (sulfate adducts).
- Headspace GC-MS : Detect volatile degradation products (e.g., propylene oxide) with a DB-5MS column and electron ionization (70 eV).
Calibration curves must cover 0.1–10 ppm ranges, with limits of quantification (LOQ) validated per ICH Q2(R1) guidelines .
Safety and Compliance
Q. Q. Q7: What institutional protocols are critical for handling n-propyl-ammonium sulfate in aqueous acidic conditions?
- Personal protective equipment (PPE) : Nitrile gloves, splash goggles, and lab coats.
- Neutralization : Treat spills with 5% sodium bicarbonate before disposal.
- Ventilation : Use fume hoods for reactions generating SO2 or NH3 vapors.
Documentation should align with OSHA 29 CFR 1910.1200 and GHS Rev. 3 standards for sulfate salts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
